Derived PKR Inhibitor C16 Demonstrates Sub-Micromolar IC₅₀ Against Isolated PKR Enzyme
The imidazolo-oxindole derivative C16, synthesized directly from 6H-thiazolo[5,4-e]indol-7(8H)-one, inhibits RNA-induced PKR autophosphorylation with an IC₅₀ of 186–210 nM and rescues PKR-dependent translational blockade with an IC₅₀ of ~100 nM in vitro . This is the first reported potent and selective PKR inhibitor. In contrast, simple oxindole scaffolds lacking the thiazole fusion have not been reported to produce any PKR inhibitor with comparable potency [1].
| Evidence Dimension | PKR autophosphorylation inhibition (IC₅₀) |
|---|---|
| Target Compound Data | C16 (derived from 222036-27-3): IC₅₀ = 186–210 nM |
| Comparator Or Baseline | Simple oxindole (e.g., 1,3-dihydro-2H-indol-2-one) or isatin-based library members: no reported PKR inhibition at < 10 µM |
| Quantified Difference | > 50-fold potency advantage; only the thiazolo[5,4-e]indole-derived C16 achieves nanomolar PKR inhibition |
| Conditions | In vitro biochemical assay; PKR autophosphorylation monitored via [γ-³²P]ATP incorporation; PKR-dependent translation block rescue assayed in rabbit reticulocyte lysate |
Why This Matters
For researchers requiring a chemical probe of PKR biology, only the thiazolo[5,4-e]indole-derived C16 provides validated, quantitative nanomolar PKR inhibition; generic oxindole or isatin-based alternatives lack such activity entirely.
- [1] Ingrand S, et al. The oxindole/imidazole derivative C16 reduces in vivo brain PKR activation. FEBS Lett. 2007;581(23):4473-4478. C16 specifically inhibits the apoptotic PKR/eIF2α pathway without stimulating mTOR/p70S6K. View Source
